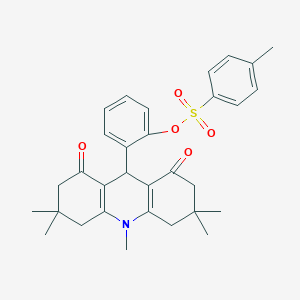
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate, also known as PMA, is a synthetic compound that has been widely used in scientific research. PMA is a derivative of acridine, a heterocyclic organic compound that has been used in the development of antiseptics, dyes, and drugs. PMA is a potent activator of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate activates PKC by binding to the regulatory domain of the enzyme, leading to a conformational change that exposes the catalytic domain. The catalytic domain of PKC then phosphorylates various substrates, leading to downstream effects on cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate both conventional and novel isoforms of PKC.
Biochemical and Physiological Effects:
The activation of PKC by 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell proliferation, differentiation, and apoptosis in various cell types. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been shown to modulate ion channels, leading to changes in membrane potential and calcium signaling. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the effects of PKC activation on neurotransmitter release, synaptic plasticity, and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in lab experiments is its potency and specificity in activating PKC. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC at low concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate is its potential toxicity at high concentrations. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell death in some cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate. One area of interest is the development of more potent and selective PKC activators that can be used to study the role of PKC in various cellular processes. Another area of interest is the development of PKC inhibitors that can be used to treat various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in combination with other compounds, such as ion channel modulators or neurotransmitter agonists, may provide insights into the complex interactions between PKC and other signaling pathways.
Méthodes De Synthèse
The synthesis of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate involves the reaction of 2-(3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate with anhydrous hydrogen fluoride (HF) in the presence of boron trifluoride etherate (BF3.OEt2). The reaction yields 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate as a yellow solid, which can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC in a dose-dependent manner, leading to the phosphorylation of various substrates. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the mechanism of action of PKC in signal transduction pathways, cell cycle regulation, and apoptosis. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been used to study the effects of PKC activation on gene expression and protein synthesis.
Propriétés
Nom du produit |
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate |
|---|---|
Formule moléculaire |
C31H35NO5S |
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
[2-(3,3,6,6,10-pentamethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H35NO5S/c1-19-11-13-20(14-12-19)38(35,36)37-26-10-8-7-9-21(26)27-28-22(15-30(2,3)17-24(28)33)32(6)23-16-31(4,5)18-25(34)29(23)27/h7-14,27H,15-18H2,1-6H3 |
Clé InChI |
VNQZRLXVNVLLBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300713.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300715.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-chloro-5-{5-[(E)-(3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B300717.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300718.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300723.png)
![2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300724.png)
![2-[(5E)-2,4-dioxo-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300727.png)
![2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300730.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300731.png)
![2-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300733.png)
![2-[5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300735.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300736.png)